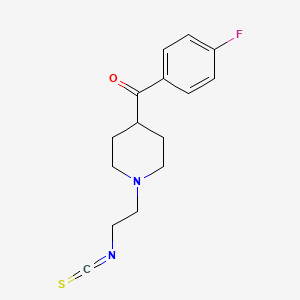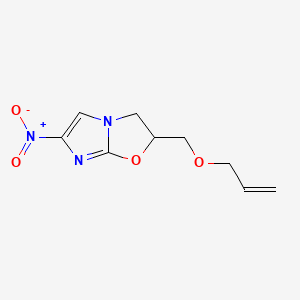
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Ketone Backbone: The initial step often involves the formation of the ketone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as inhibiting enzyme activity or blocking receptor-ligand interactions, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Propanone, 2-(2-chlorophenyl)-1-phenyl-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- 1-Propanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
Uniqueness:
- The presence of the 4-fluorophenyl group in 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
107710-87-2 |
|---|---|
Molekularformel |
C17H13ClFN3O2 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)17(24,9-22-10-20-21-11-22)16(23)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2 |
InChI-Schlüssel |
JEZFTZNBNNVDNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN2C=NN=C2)(C(=O)C3=CC=C(C=C3)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)


![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)


